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Compound of Interest

Compound Name:
1-(3-Hydroxypropyl)piperidin-2-

one

CAS No.: 71533-22-7

Cat. No.: B2944897

Get Quote

Introduction & Reactivity Profile
1-(3-Hydroxypropyl)piperidin-2-one is a bifunctional heterocyclic intermediate containing a

primary alcohol and a lactam (cyclic amide). Its utility in medicinal chemistry stems from its

ability to serve as a robust, polar linker or a "warhead" precursor.[1]

Chemoselectivity Landscape
When reacting with electrophiles, the molecule presents two distinct nucleophilic sites

depending on the reaction conditions:

Primary Alcohol (-OH): The kinetic nucleophile.[1] Under neutral or mild basic conditions

(e.g., Et

N, NaH), electrophiles react exclusively here to form esters, ethers, or sulfonates.[1]

Alpha-Carbon (C-3): The thermodynamic nucleophile (via enolate).[1] Under strong basic

conditions (e.g., LDA, LiHMDS at -78°C), the lactam enolate is generated, allowing C-C bond
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formation with alkyl halides or aldehydes.[1]

Note: The lactam nitrogen (N-1) is non-nucleophilic due to resonance stabilization with the

carbonyl.

Visualizing the Reaction Pathways
The following diagram outlines the divergent synthesis pathways based on the choice of

electrophile and activation strategy.
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Figure 1: Divergent reactivity map showing O-functionalization (Path A/B) vs. C-

functionalization (Path C).[1]

Experimental Protocols
Protocol A: O-Functionalization (Synthesis of Ester
Linkers)
Objective: To couple the primary alcohol with an acyl chloride or anhydride, creating an ester

linkage commonly used in prodrug synthesis.[1]

Mechanism: Nucleophilic acyl substitution.[1] Key Electrophiles: Acetyl chloride, Benzoyl

chloride, Boc-amino acid anhydrides.[1]

Materials
1-(3-Hydroxypropyl)piperidin-2-one (1.0 equiv)
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Electrophile: Benzoyl chloride (1.1 equiv)[1]

Base: Triethylamine (Et

N) (1.5 equiv)[1]

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Procedure
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.

Dissolution: Add 1-(3-Hydroxypropyl)piperidin-2-one (10 mmol) and DCM (30 mL). Stir

until fully dissolved.

Base Addition: Add Et

N (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.

Electrophile Addition: Add Benzoyl chloride (11 mmol) dropwise over 10 minutes. Caution:

Exothermic reaction.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by

TLC (5% MeOH in DCM).[1]

Workup:

Quench with saturated NH

Cl solution (20 mL).

Extract aqueous layer with DCM (2 x 20 mL).[1]

Wash combined organics with Brine, dry over Na

SO

, and concentrate in vacuo.[1]
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Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Expected Yield: 85–95% Troubleshooting: If conversion is slow, ensure DCM is anhydrous;

water competes with the alcohol for the acyl chloride.[1]

Protocol B: O-Activation (Conversion to Leaving Group)
Objective: To convert the hydroxyl group into a Mesylate (OMs) or Tosylate (OTs), enabling

subsequent nucleophilic substitution (e.g., by amines or azides).[1]

Mechanism: Sulfonylation.[1] Key Electrophiles: Methanesulfonyl chloride (MsCl), p-

Toluenesulfonyl chloride (TsCl).[1]

Materials
1-(3-Hydroxypropyl)piperidin-2-one (1.0 equiv)

Electrophile: MsCl (1.2 equiv)[1]

Base: Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]

Solvent: DCM or THF (Anhydrous)[1]

Step-by-Step Procedure
Setup: Charge a dry flask with starting material (10 mmol) and DCM (40 mL) under nitrogen.

Cooling: Cool to -10°C (Ice/Salt bath) to prevent side reactions.

Addition: Add DIPEA (15 mmol). Then, add MsCl (12 mmol) dropwise via syringe.[1]

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

Workup: Wash with cold 1M HCl (to remove excess amine), then saturated NaHCO

. Dry and concentrate.

Storage: The mesylate is thermally unstable; use immediately in the next step or store at

-20°C.
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Critical Insight: Do not heat the reaction. Higher temperatures can induce elimination of the

mesylate to form the alkene (N-allyl product).

Protocol C: C-Functionalization (Alpha-Alkylation)
Objective: To introduce a carbon substituent at the C-3 position of the lactam ring. This requires

"masking" the alcohol or using 2 equivalents of base.[1]

Mechanism: Enolate alkylation.[1] Key Electrophiles: Methyl iodide, Benzyl bromide.[1]

Materials
1-(3-Hydroxypropyl)piperidin-2-one (1.0 equiv)

Base: Lithium Diisopropylamide (LDA) (2.2 equiv)[1]

Note: 1st equiv deprotonates the OH; 2nd equiv forms the enolate.

Electrophile: Benzyl bromide (1.1 equiv)[1]

Solvent: THF (Anhydrous)[1]

Step-by-Step Procedure
Enolate Formation:

Cool anhydrous THF (20 mL) to -78°C.

Add LDA (2.2 equiv) solution.

Add 1-(3-Hydroxypropyl)piperidin-2-one (5 mmol) dissolved in THF dropwise.

Stir at -78°C for 45 minutes to ensure complete dianion formation.

Electrophile Addition:

Add Benzyl bromide (5.5 mmol) dropwise.[1]

Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
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Quench: Carefully add saturated NH

Cl solution.[1]

Workup: Extract with EtOAc. The product will be the C3-benzylated alcohol.

Data Summary Table:

Protocol Reaction Site Reagent Type Key Condition Major Product

A Oxygen (OH) Acyl Chloride
Mild Base, 0°C

to RT
Ester

B Oxygen (OH) Sulfonyl Chloride
Cold (-10°C),

DIPEA

Mesylate/Tosylat

e

C Carbon (C-3) Alkyl Halide
Strong Base

(LDA), -78°C
C3-Alkyl Lactam

Applications in Drug Development[4]
PROTAC Linkers: The hydroxypropyl chain is an ideal length for Proteolysis Targeting

Chimera (PROTAC) linkers.[1] Protocol B (Mesylation) allows the attachment of an E3 ligase

ligand at one end and a target protein ligand at the other.[1]

Solubility Enhancement: The lactam moiety mimics the polarity of N-methylpyrrolidone

(NMP) but is covalently attached, potentially improving the water solubility of lipophilic drugs

attached via the ester linkage (Protocol A).

Bicyclic Scaffolds: The mesylate formed in Protocol B can undergo intramolecular cyclization

if a nucleophile is introduced at the C-3 position, yielding indolizidine-like bicyclic structures

common in alkaloids.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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